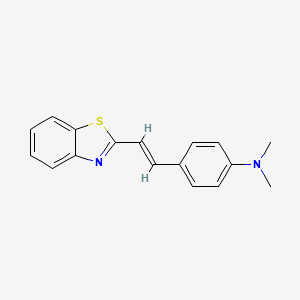

2-(P-Dimethylaminostyryl)benzothiazole

Vue d'ensemble

Description

2-(P-Dimethylaminostyryl)benzothiazole is an organic compound with the molecular formula C₁₇H₁₆N₂S. It is known for its unique chromogenic properties, making it a valuable compound in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(P-Dimethylaminostyryl)benzothiazole typically involves the condensation of 2-aminothiophenol with aromatic aldehydes. This reaction can be catalyzed by various agents, including iodine, copper, and other transition metals. The reaction is often carried out in solvents like dimethyl sulfoxide (DMSO) or ionic liquids under mild conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(P-Dimethylaminostyryl)benzothiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives under strong alkaline conditions.

Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the benzothiazole ring.

Reduction: Reduction reactions can modify the double bond in the styryl group, leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Strong bases like sodium hydroxide are commonly used.

Substitution: Electrophilic reagents such as halogens or nitro compounds.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products: The major products formed from these reactions include various substituted benzothiazoles and quinoline derivatives, which have applications in dye synthesis and medicinal chemistry .

Applications De Recherche Scientifique

Photophysical Properties

Fluorescent Probes:

DMASBT is widely used as a fluorescent probe in various chemical and biological applications. Its high fluorescence quantum yield makes it suitable for studying microenvironments and interactions in biological systems. Research has shown that the compound exhibits significant changes in fluorescence based on solvent polarity and viscosity, which can be utilized to probe local environments in cells and tissues .

Photoisomerization Studies:

The compound undergoes photoisomerization, a process where light induces a change in the molecular structure. Studies indicate that the photoisomerization of DMASBT is influenced by solvent conditions, which affects its fluorescence properties. For instance, it has been observed that restricting photoisomerization enhances fluorescence yield, making it a valuable tool for understanding photochemical mechanisms .

Biological Applications

Cytotoxicity and Anticancer Research:

Recent investigations into the biological properties of DMASBT have revealed its potential cytotoxic effects against various cancer cell lines. For example, cycloplatinated complexes of DMASBT have shown moderate cytotoxic activity towards human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism appears to involve inhibition of tubulin polymerization, which is critical for cell division .

Bioactive Ligands:

DMASBT derivatives have been explored for their ability to form complexes with metals like platinum. These complexes exhibit enhanced bioactivity, indicating that modifications to the benzothiazole structure can lead to improved therapeutic profiles .

Organic Dyes and Material Science

Organic Dyes:

DMASBT is also utilized in the development of organic dyes due to its strong absorption and emission characteristics. It serves as a model compound for designing new push-pull dyes with enhanced nonlinear optical properties. The introduction of electron-withdrawing groups at specific positions on the benzothiazole ring can significantly increase the compound's hyperpolarizability, making it suitable for applications in optoelectronics .

Computational Studies

Theoretical Investigations:

Computational studies using density functional theory (DFT) have been conducted to predict the electronic structure and behavior of DMASBT derivatives. These studies help in understanding how structural modifications can affect the photophysical properties of the compound, guiding future synthesis efforts aimed at optimizing performance for specific applications .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-(P-Dimethylaminostyryl)benzothiazole involves its interaction with molecular targets through its chromogenic properties. The compound can form intramolecular charge transfer states, which are crucial for its fluorescence. This property is exploited in various applications, including fluorescence microscopy and the development of fluorescent probes .

Comparaison Avec Des Composés Similaires

- 2-(P-Dimethylaminostyryl)benzoxazole

- 2-(P-Dimethylaminostyryl)naphtiazole

Comparison: While 2-(P-Dimethylaminostyryl)benzothiazole shares structural similarities with these compounds, it is unique in its specific chromogenic properties and the types of reactions it undergoes. For instance, 2-(P-Dimethylaminostyryl)benzoxazole and 2-(P-Dimethylaminostyryl)naphtiazole also exhibit fluorescence but differ in their absorption and emission spectra, making them suitable for different applications .

Activité Biologique

2-(P-Dimethylaminostyryl)benzothiazole (DMABT) is an organic compound with the molecular formula C17H16N2S, known for its diverse biological activities. This compound is a derivative of benzothiazole, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of DMABT, focusing on its mechanisms of action, effects on various cellular processes, and potential applications in medicine.

The biological activity of DMABT is primarily attributed to its ability to interact with various biomolecules and cellular pathways. Key mechanisms include:

- Enzyme Interaction : DMABT can inhibit or activate specific enzymes, influencing biochemical pathways. Notably, it has shown interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation and have implications in neurodegenerative diseases like Alzheimer's disease .

- Cellular Signaling : The compound affects cellular signaling pathways, leading to alterations in gene expression and metabolic activity. Studies indicate that DMABT can influence tubulin polymerization, which is crucial for cell division and intracellular transport .

- Oxidative Stress Modulation : DMABT exhibits antioxidant properties, which may help mitigate oxidative stress-induced cellular damage. This feature is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .

Biological Activity and Research Findings

Recent studies have highlighted various biological activities associated with DMABT:

- Antitumor Activity : DMABT has demonstrated moderate cytotoxic effects against human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The cytotoxicity is believed to be mediated through inhibition of tubulin polymerization, leading to disrupted mitotic processes .

- Neuroprotective Effects : Research indicates that compounds similar to DMABT can enhance cholinergic neurotransmission by inhibiting AChE, potentially offering therapeutic benefits in treating cognitive disorders associated with Alzheimer's disease .

- Antibacterial Properties : Some derivatives of benzothiazole, including DMABT, have shown antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The mode of action involves disrupting bacterial cell wall synthesis and function .

Case Studies

Several studies have explored the biological implications of DMABT:

- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of DMABT on A549 and HeLa cells. Results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations .

- Neuroprotective Studies : Investigations into the neuroprotective potential of DMABT revealed its ability to enhance cholinergic signaling by inhibiting AChE activity. This suggests a promising avenue for developing treatments for neurodegenerative conditions .

- Antibacterial Testing : Tests conducted on various bacterial strains demonstrated that DMABT possesses antibacterial properties, which could be harnessed for therapeutic applications against bacterial infections .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-19(2)14-10-7-13(8-11-14)9-12-17-18-15-5-3-4-6-16(15)20-17/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMOMSLTZMMLJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061832 | |

| Record name | Benzenamine, 4-[2-(2-benzothiazolyl)ethenyl]-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628-58-6 | |

| Record name | 4-[2-(2-Benzothiazolyl)ethenyl]-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-[2-(2-benzothiazolyl)ethenyl]-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.